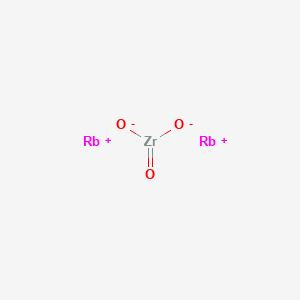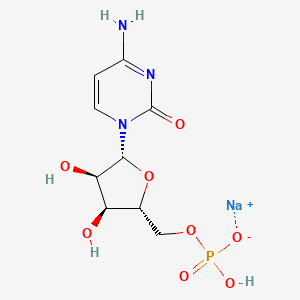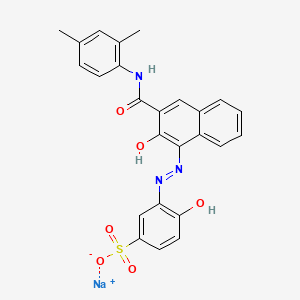
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound1. However, piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant research interest. Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions2. However, the specific synthesis process for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be inferred from its name. The “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” suggests that it contains a piperidine ring, two phenyl groups, a pyrazole ring, and a carboxylic acid group. However, the exact molecular structure is not available in the literature3.Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, the specific chemical reactions involving “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, the specific physical and chemical properties of “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature4.Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. Unfortunately, specific safety and hazard information for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.
Orientations Futures
Piperidine derivatives continue to be a focus of research due to their importance in drug design. Future research will likely continue to explore the synthesis, properties, and biological activities of these compounds5. However, specific future directions for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited specific information about this exact compound.
Propriétés
Numéro CAS |
1338247-77-0 |
|---|---|
Nom du produit |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Formule moléculaire |
C21H21N3O2 |
Poids moléculaire |
347.41034 |
Synonymes |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)


